2-Bromo-3-fluoroaniline hydrochloride
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Overview
Description
2-Bromo-3-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H5BrFN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-fluoroaniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom directs the incoming electrophile to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Electrophilic Aromatic Substitution: Sulfuric acid and nitric acid for nitration.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Nucleophilic Substitution: 2-Fluoro-3-methoxyaniline.
Electrophilic Aromatic Substitution: 2-Bromo-3-fluoro-4-nitroaniline.
Reduction: 2-Bromo-3-fluoroaniline.
Scientific Research Applications
2-Bromo-3-fluoroaniline hydrochloride is used extensively in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The presence of both bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Bromo-4-fluoroaniline
- 3-Bromo-2-fluoroaniline
- 4-Bromo-2-fluoroaniline
Comparison: 2-Bromo-3-fluoroaniline hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
2-bromo-3-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUALIMGHQZQJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600728 |
Source
|
Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118313-87-4 |
Source
|
Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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